GSK2795039

Descripción general

Descripción

GSK2795039 es un nuevo inhibidor de molécula pequeña de la NADPH oxidasa 2 (NOX2). Este compuesto fue descubierto a través de un cribado de alto rendimiento y una posterior campaña de optimización del compuesto líder con el objetivo de identificar inhibidores de la enzima NOX2. NOX2 forma parte de la familia de enzimas NADPH oxidasa, que catalizan la formación de especies reactivas de oxígeno (ROS). Estas enzimas desempeñan un papel crucial en varios procesos fisiológicos, pero también contribuyen al estrés oxidativo en ciertos estados de enfermedad .

Aplicaciones Científicas De Investigación

GSK2795039 ha sido ampliamente estudiado por sus potenciales aplicaciones terapéuticas. Algunas de las áreas clave de investigación incluyen:

Análisis Bioquímico

Biochemical Properties

GSK2795039 has been shown to inhibit both the formation of reactive oxygen species (ROS) and the utilization of the enzyme substrates, NADPH and oxygen, in a variety of semirecombinant cell-free and cell-based NOX2 assays . It inhibits NOX2 in an NADPH competitive manner and is selective over other NOX isoforms, xanthine oxidase, and endothelial nitric oxide synthase enzymes .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. For instance, it has been shown to improve the dysfunctional voiding behavior induced by cyclophosphamide (CYP), reduce bladder edema and inflammation, and preserve the urothelial barrier integrity and tight junction occludin expression . Furthermore, it has been found to inhibit the characteristic vesical pain and bladder superoxide anion generation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the NOX2 enzyme. It inhibits NOX2 in an NADPH competitive manner . This inhibition results in the reduction of ROS formation and the utilization of the enzyme substrates, NADPH and oxygen .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it has been shown that treatment with this compound can lead to significant improvements in conditions such as bladder dysfunction induced by CYP over time .

Dosage Effects in Animal Models

In animal models, this compound has been administered at a dose of 100 mg/kg to mice 30 min before inducing traumatic brain injury (TBI) . Similarly, in a study investigating the effects of this compound on cyclophosphamide-induced cystitis in mice, the compound was administered at a dose of 5 mg/kg, three times in a 24-hour period .

Metabolic Pathways

This compound is involved in the metabolic pathway of the NOX2 enzyme. It inhibits NOX2 in an NADPH competitive manner, thereby affecting the metabolic process of ROS formation . The compound has been identified to be an aldehyde oxidase substrate .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. As an inhibitor of the NOX2 enzyme, it is likely to be found in the locations where NOX2 is present, which includes the plasma membrane and the membranes of intracellular granules .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

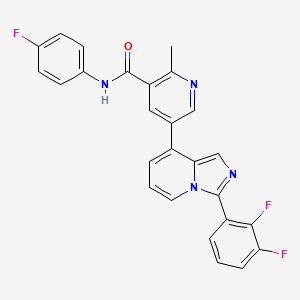

GSK2795039, químicamente conocido como N-(1-isopropil-3-(1-metilindolin-6-il)-1H-pirrolo[2,3-b]piridin-4-il)-1-metil-1H-pirazol-3-sulfonamida, se sintetiza a través de una serie de reacciones químicas que implican la formación del núcleo pirrolo[2,3-b]piridina, seguido de la introducción de las porciones de indolina y pirazol. La ruta sintética normalmente implica:

- Formación del núcleo pirrolo[2,3-b]piridina.

- Introducción de la porción de indolina.

- Adición del grupo sulfonamida de pirazol.

Métodos de producción industrial

La producción industrial de this compound implica la ampliación de la ruta sintética mientras se asegura la pureza y el rendimiento del producto final. El compuesto normalmente se produce en forma de polvo con una pureza de ≥98% según lo determinado por cromatografía líquida de alto rendimiento (HPLC) .

Análisis De Reacciones Químicas

Tipos de reacciones

GSK2795039 principalmente experimenta reacciones de inhibición donde interactúa con la enzima NOX2. Inhibe la formación de especies reactivas de oxígeno y la utilización de sustratos enzimáticos, NADPH y oxígeno .

Reactivos y condiciones comunes

La inhibición de NOX2 por this compound es NADPH-competitiva, lo que significa que compite con NADPH por la unión a la enzima. El compuesto es selectivo sobre otras isoformas de NOX, oxidasa de xantina y enzimas de óxido nítrico sintetasa endotelial .

Productos principales formados

El producto principal de la reacción que involucra this compound es la inhibición de la producción de especies reactivas de oxígeno, lo que tiene implicaciones significativas para reducir el estrés oxidativo en varios modelos de enfermedad .

Mecanismo De Acción

GSK2795039 ejerce sus efectos inhibiendo la enzima NOX2 de una manera NADPH-competitiva. Esta inhibición evita la formación de especies reactivas de oxígeno, reduciendo así el estrés oxidativo. El compuesto es selectivo para NOX2 sobre otras isoformas de NOX y enzimas relacionadas .

Comparación Con Compuestos Similares

GSK2795039 es único en su selectividad y potencia como inhibidor de NOX2. Compuestos similares incluyen:

GLX481304: Otro inhibidor de NOX2 con propiedades similares pero estructura química diferente.

CYR5099: Un inhibidor de NOX2 descubierto recientemente con una eficacia comparable.

This compound sigue siendo el compuesto de referencia para la inhibición de NOX2 debido a su perfil farmacológico bien caracterizado y su eficacia demostrada en varios modelos de enfermedad .

Propiedades

IUPAC Name |

1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O2S/c1-15(2)29-14-18(17-6-5-16-8-11-27(3)20(16)13-17)22-19(7-10-24-23(22)29)26-32(30,31)21-9-12-28(4)25-21/h5-7,9-10,12-15H,8,11H2,1-4H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWVTCZKCXPKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C(C=CN=C21)NS(=O)(=O)C3=NN(C=C3)C)C4=CC5=C(CCN5C)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

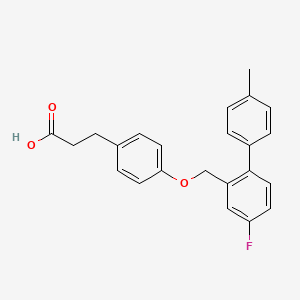

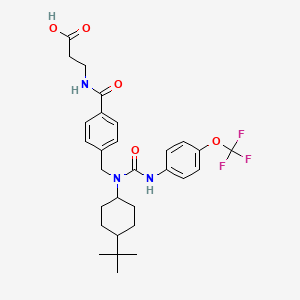

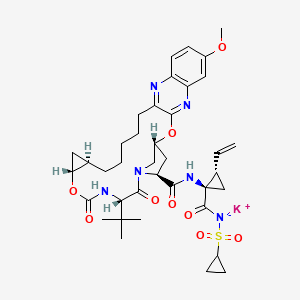

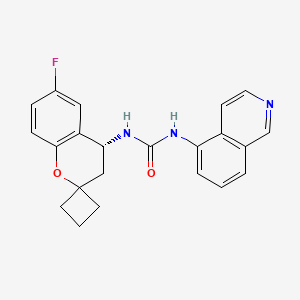

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid](/img/structure/B607723.png)

![methyl 3-chloro-2-(2-{1-[(2-ethoxyphenyl)methyl]-1H-imidazol-2-yl}ethyl)-4,6-dihydroxybenzoate](/img/structure/B607732.png)

![9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine](/img/structure/B607733.png)

![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)